2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
Description
Properties
IUPAC Name |
2-(5-oxaspiro[3.4]octan-6-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBKVWDMFLJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(O1)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with an oxane ring. This can be done using conventional chemical transformations and minimal chromatographic purifications . The reaction conditions typically involve the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alcohol group to a ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Spirocyclic Ether Derivatives
a. 2-(5-Oxaspiro[3.4]octan-6-yl)ethan-1-amine (CAS: 1849371-61-4)
- Molecular Formula: C₉H₁₇NO
- Molecular Weight : 155.24 g/mol
- Key Features: Replaces the propanol group with an ethanamine moiety. Higher nitrogen content (vs. oxygen in the target compound) may enhance hydrogen-bonding capacity and solubility in polar solvents .
- Synthesis : Likely synthesized via spirocyclization followed by amination.
b. (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol (Target Compound)
- Molecular Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- Key Features: Chiral alcohol with a stereogenic center at the C2 position. The hydroxyl group may improve water solubility compared to the amine derivative. No data on thermal stability or reactivity .
c. 3-(6-Octylpyren-1-yl)propan-1-ol (CAS: 918973-91-8)
- Molecular Formula : C₂₇H₃₂O
- Molecular Weight : 372.54 g/mol
- Key Features: Combines a pyrene aromatic system with a long alkyl chain. Used in materials science for self-assembly or optoelectronic applications .
Structural and Property Comparison Table
Q & A
Basic: What are the recommended safety protocols for handling 2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol in laboratory settings?
Answer:
The compound is classified under GHS for acute toxicity (oral, inhalation), skin irritation, and respiratory irritation . Key protocols include:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation.
- Storage: Store at 2–8°C in sealed containers to avoid moisture or degradation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
Basic: How can researchers synthesize this compound, and what purity benchmarks are achievable?
Answer:
While direct synthesis routes are not detailed in the evidence, related spirocyclic ethers (e.g., 5-oxaspiro[3.4]octan-6-ylmethanesulfonyl chloride) suggest:
- Methodology: Use nucleophilic ring-opening of epoxides or acid-catalyzed cyclization of diols.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Purity: Achievable purity ≥95% (as seen in analogous compounds) via HPLC with UV detection at 254 nm .
Basic: What experimental techniques are recommended for characterizing this compound’s physicochemical properties?
Answer:
Key data (e.g., log Pow, decomposition temperature) are unavailable in the evidence . Recommended methods:
- Solubility: Shake-flask method with HPLC quantification.
- Thermal Stability: TGA/DSC to identify decomposition thresholds.
- Partition Coefficient (log Kow): Reverse-phase HPLC using octanol-water partitioning .
Basic: How should researchers analyze the compound’s structure using spectroscopic methods?
Answer:
- NMR: ¹H/¹³C NMR to confirm the spirocyclic ether and propanol moieties. Look for characteristic shifts:
- Spirocyclic protons: δ 3.5–4.5 ppm (ether oxygen deshielding).
- Hydroxyl proton: Broad signal ~δ 1.5–2.5 ppm (suppressed via D2O exchange).
- IR: O-H stretch (~3200–3600 cm⁻¹) and C-O-C asymmetric stretch (~1100 cm⁻¹) .
- MS: High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
Advanced: What mechanistic insights exist for reactions involving the spirocyclic ether moiety?
Answer:
The spirocyclic ether’s strain and electron-rich oxygen may drive unique reactivity:
- Ring-Opening: Acidic conditions could protonate the ether oxygen, leading to nucleophilic attack (e.g., by water or alcohols).
- Catalytic Functionalization: Transition-metal catalysts (e.g., Pd) might enable cross-coupling at the spiro carbon.
- Reference: Analogous spiro compounds in advanced synthesis strategies .
Advanced: How can computational chemistry (e.g., DFT) predict this compound’s reactivity or stability?
Answer:
- Geometry Optimization: DFT (B3LYP/6-31G*) to model the spiro structure’s strain energy.
- Reactivity: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent Effects: COSMO-RS simulations for solubility parameters .
Advanced: What role could this compound play in catalytic systems or as a ligand?
Answer:
- Ligand Design: The ether oxygen and hydroxyl group may chelate metals (e.g., Cu, Pd). Test via UV-Vis titration.
- Asymmetric Catalysis: Modify the propanol chain to create chiral ligands for enantioselective reactions .
Advanced: How does the compound’s solubility vary in polar vs. nonpolar solvents, and what models explain this?
Answer:
- Experimental: Measure solubility via gravimetric analysis in water, DMSO, and toluene.
- Theoretical: Apply the Hansen Solubility Parameters (HSP) or NRTL model (as in local composition theories ).
Advanced: What strategies enable enantioselective synthesis of this chiral spirocyclic compound?
Answer:
- Chiral Catalysts: Use Jacobsen’s salen-Mn(III) for epoxide asymmetric ring-opening.
- Resolution: Enzymatic kinetic resolution (e.g., lipases) to separate enantiomers .
Advanced: How stable is the compound under oxidative or photolytic conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
